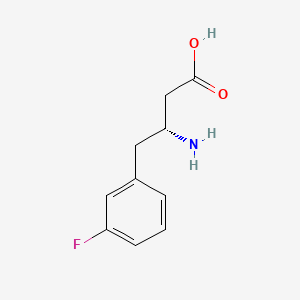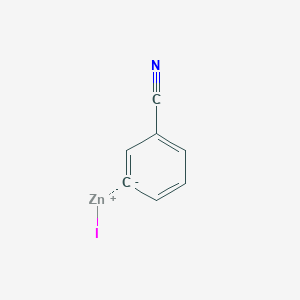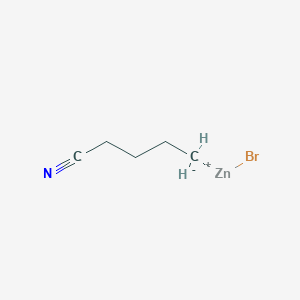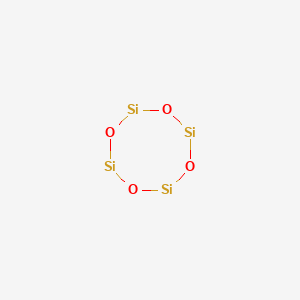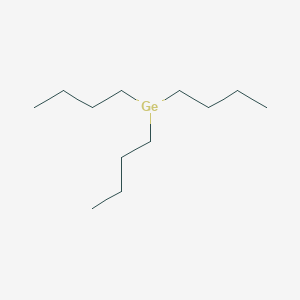
トリブチルゲルマン
概要
説明
科学的研究の応用
Tri-n-butylgermane has a wide range of scientific research applications, including:
作用機序
Target of Action
Tri-n-butylgermane, also known as Tributylgermanium hydride, is a chemical compound used as a chemical intermediate . The primary targets of this compound are not well-defined in the literature. More research is needed to identify its specific targets and their roles.
Mode of Action
It’s known that organogermanium compounds can participate in various chemical reactions due to their unique properties . The specific interactions of Tri-n-butylgermane with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Organogermanium compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways
Result of Action
As a chemical intermediate, it’s likely involved in the synthesis of other compounds . The specific effects of its action at the molecular and cellular levels are areas of ongoing research.
Action Environment
Factors such as temperature, pH, and presence of other chemicals could potentially influence its action
生化学分析
Biochemical Properties
Tributylgermanium hydride plays a significant role in biochemical reactions, particularly in radical generation and reduction processes. It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions. For instance, it can be used as an alternative to tributyltin hydride in radical reactions, offering a safer and more stable option . The interactions between tributylgermanium hydride and biomolecules are primarily based on its ability to donate hydrogen atoms, which are essential for radical generation and reduction processes.
Molecular Mechanism
The molecular mechanism of tributylgermanium hydride involves its ability to donate hydrogen atoms to generate radicals. These radicals can then interact with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, tributylgermanium hydride can reduce benzylic chlorides by donating hydrogen atoms, resulting in the formation of benzylic radicals . These radicals can further participate in various biochemical reactions, influencing cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tributylgermanium hydride can change over time due to its stability and degradation properties. This compound is known for its good stability, which allows it to be stored indefinitely without significant degradation . The long-term effects of tributylgermanium hydride on cellular function can vary depending on the experimental conditions and the duration of exposure. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including changes in gene expression and cellular metabolism.
Metabolic Pathways
Tributylgermanium hydride is involved in various metabolic pathways, primarily through its role in radical generation and reduction processes. It interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels. For example, tributylgermanium hydride can participate in the reductive alkylation of active olefins with alkyl halides, affecting the overall metabolic pathways in which these reactions occur .
準備方法
Tri-n-butylgermane can be synthesized through various methods. One common synthetic route involves the reaction of germanium tetrachloride with butyllithium, followed by reduction with lithium aluminum hydride . The reaction conditions typically involve an inert atmosphere and low temperatures to prevent decomposition. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity .
化学反応の分析
Tri-n-butylgermane undergoes several types of chemical reactions, including:
Reduction: It is an efficient reducing agent for benzylic chlorides and other substrates.
Radical Reactions: It can generate radicals in the presence of radical initiators such as azobisisobutyronitrile (AIBN) or triethylborane.
Substitution: It can participate in substitution reactions with various halides and other electrophiles.
Common reagents and conditions used in these reactions include inert atmospheres, low temperatures, and radical initiators. Major products formed from these reactions depend on the specific substrates and conditions used but often include reduced or substituted organic compounds .
類似化合物との比較
Tri-n-butylgermane is often compared to tributyltin hydride, another commonly used radical generating reagent. While both compounds have similar applications, tributylgermanium hydride has several advantages, including lower toxicity, better stability, and easier work-up of reactions . Other similar compounds include:
- Triethylgermanium hydride
- Triphenylgermanium hydride
- Tributyltin hydride
- Triphenylmethylgermane
These compounds share similar properties and applications but differ in their specific reactivity and handling characteristics.
特性
InChI |
InChI=1S/C12H27Ge/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRPCNGKANTZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Ge](CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274594 | |
| Record name | ACMC-20ajcu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
998-39-0 | |
| Record name | ACMC-20ajcu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributylgermanium hydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main advantages of using Tributylgermanium Hydride (Bu3GeH) in radical reactions compared to the more common Tributyltin Hydride (Bu3SnH)?
A1: Tributylgermanium hydride presents several advantages over Tributyltin Hydride:
- Lower Toxicity: Bu3GeH is significantly less toxic than Bu3SnH, making it a safer alternative for laboratory use and potentially reducing environmental concerns. []
- Improved Stability: Bu3GeH exhibits higher stability, allowing for longer storage times without significant degradation. []
- Simplified Workup: Reactions employing Bu3GeH typically have easier workup procedures due to the formation of less toxic byproducts. []
Q2: How does Tributylgermanium Hydride participate in radical reactions?
A2: Bu3GeH acts as a hydrogen atom donor in radical reactions. [, ] This process usually requires an initiator, such as Azobisisobutyronitrile (AIBN) or Triethylborane, to generate the initial radical species. The carbon-centered radical then abstracts a hydrogen atom from Bu3GeH, leading to the desired reduced product and a tributylgermanium radical.
Q3: What types of functional groups can be reduced using Tributylgermanium Hydride in a radical process?
A3: A variety of functional groups have been successfully reduced using Bu3GeH in radical reactions:
- Halides: Iodides, bromides, and activated chlorides. []
- Chalcogens: Phenyl selenides. []
- Nitrogen-containing groups: Tert-nitroalkanes, thiocarbonylimidazolides, and Barton esters. []
Q4: Can Tributylgermanium Hydride be used to mediate cyclization reactions?
A4: Yes, Bu3GeH can facilitate radical cyclization reactions. The slower rate of hydrogen abstraction from Bu3GeH, compared to Bu3SnH, can lead to improved yields in cyclization reactions. [] This is because the slower hydrogen transfer allows sufficient time for the cyclization step to occur before the radical is quenched.
Q5: What is Polarity Reversal Catalysis (PRC), and how is it relevant to Tributylgermanium Hydride's reactivity?
A5: Polarity Reversal Catalysis, often using phenylthiol, can be employed in reactions where the generated radical intermediate is relatively stable and doesn't readily abstract hydrogen from Bu3GeH. [] The thiol acts as a chain transfer agent, abstracting hydrogen from Bu3GeH and subsequently transferring it to the stable radical, thus promoting the desired reduction.
Q6: Are there specific structural features in a substrate that influence its reactivity with Tributylgermanium Hydride?
A6: Yes, studies on charged pi-type biradicals have shown that the position of the charged site relative to the radical site impacts reactivity with Bu3GeH. Radicals with the charge and radical within the same ring system exhibit significantly higher reactivity. [] This suggests that polar effects play a crucial role in governing the interactions and reaction rates with Bu3GeH.
Q7: What is the molecular formula and molecular weight of Tributylgermanium Hydride?
A7: The molecular formula of Tributylgermanium Hydride is C12H28Ge, and its molecular weight is 232.94 g/mol.
Q8: Are there alternatives to Tributylgermanium Hydride for specific applications?
A9: While Bu3GeH offers advantages in certain radical reactions, alternative reducing agents, like silanes, are available and may be more suitable depending on the specific transformation and desired outcome. [] The choice of reagent should be based on factors such as substrate compatibility, reaction conditions, and desired product selectivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


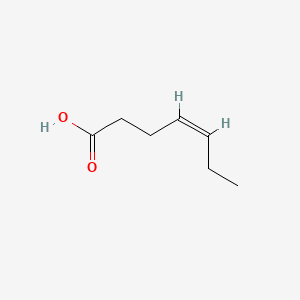
![(5E)-1-(4-bromo-3-methylphenyl)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1598786.png)
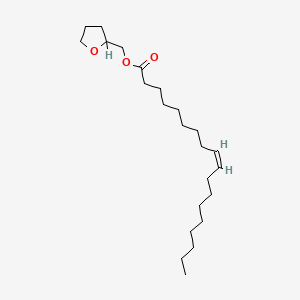
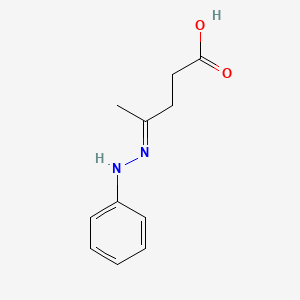

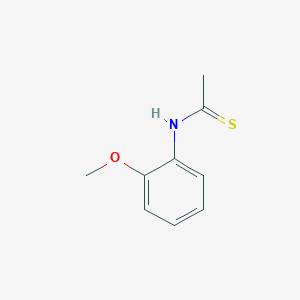

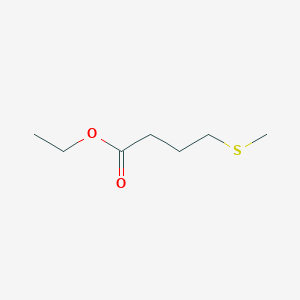
![1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis[3-acetyl-4-aminoanthraquinone]](/img/structure/B1598796.png)
